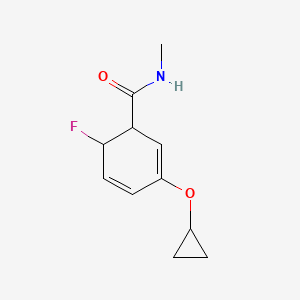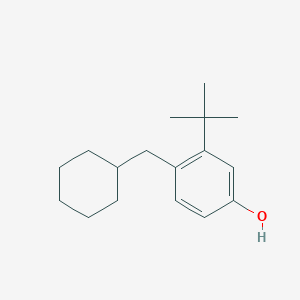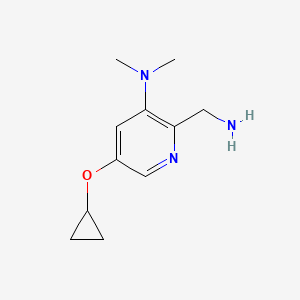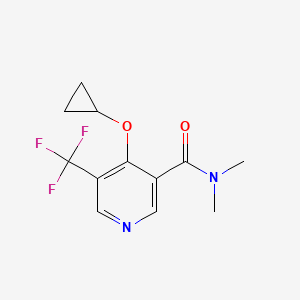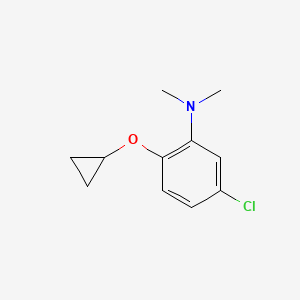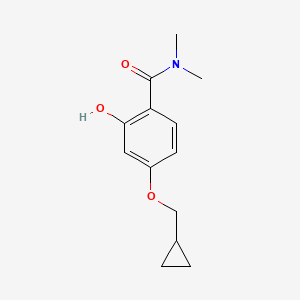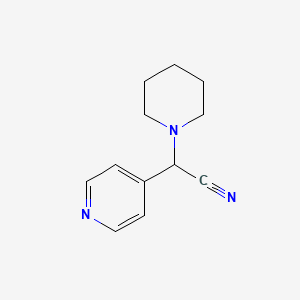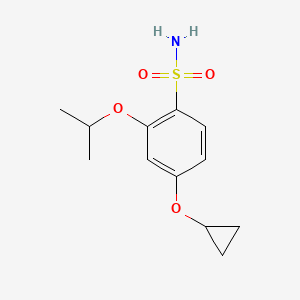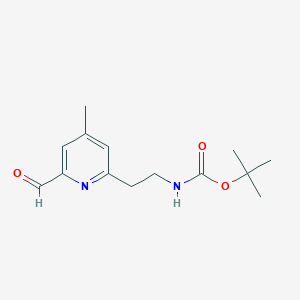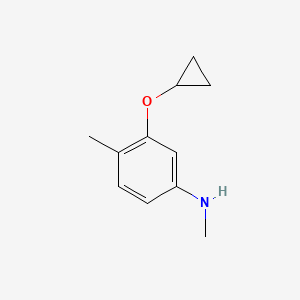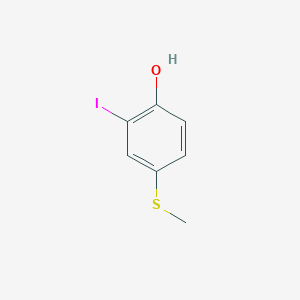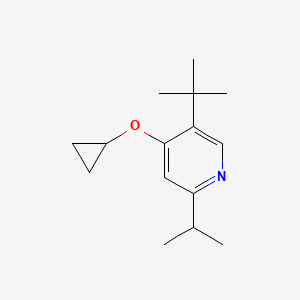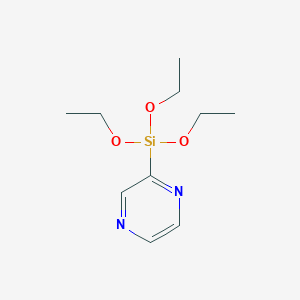
2-(Triethoxysilyl)pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Triethoxysilyl)pyrazine is an organosilicon compound that features a pyrazine ring bonded to a triethoxysilyl group. This compound is of significant interest due to its unique chemical properties and potential applications in various fields, including materials science and chemistry. The presence of both the pyrazine ring and the triethoxysilyl group imparts distinct characteristics, making it a versatile compound for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)pyrazine typically involves the reaction of a pyrazine derivative with a triethoxysilane compound. One common method includes the cross-coupling reaction between a 2-haloazulene derivative and triethoxysilane in the presence of a rhodium catalyst . The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cross-coupling reactions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Triethoxysilyl)pyrazine undergoes various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized under specific conditions, leading to the formation of pyrazine N-oxides.
Reduction: Reduction reactions can convert the pyrazine ring to dihydropyrazine derivatives.
Substitution: The triethoxysilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the triethoxysilyl group under mild conditions.
Major Products:
Oxidation: Pyrazine N-oxides.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(Triethoxysilyl)pyrazine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(Triethoxysilyl)pyrazine involves its interaction with various molecular targets and pathways:
Molecular Targets: The pyrazine ring can interact with enzymes and receptors, modulating their activity. The triethoxysilyl group can form covalent bonds with silanol groups on surfaces, enhancing adhesion and stability.
Pathways Involved: The compound can influence pathways related to cell signaling, oxidative stress, and membrane permeability.
Comparaison Avec Des Composés Similaires
2-(Triethoxysilyl)pyrazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds:
Uniqueness: this compound stands out due to its combination of the pyrazine ring and triethoxysilyl group, providing unique chemical reactivity and versatility in applications ranging from materials science to medicine.
Propriétés
Formule moléculaire |
C10H18N2O3Si |
|---|---|
Poids moléculaire |
242.35 g/mol |
Nom IUPAC |
triethoxy(pyrazin-2-yl)silane |
InChI |
InChI=1S/C10H18N2O3Si/c1-4-13-16(14-5-2,15-6-3)10-9-11-7-8-12-10/h7-9H,4-6H2,1-3H3 |
Clé InChI |
GYTKQOVBKNQQTR-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=NC=CN=C1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


